1-Decene, with the chemical formula CH and a molecular weight of 140.27 g/mol, is a clear, colorless liquid characterized by a mild, pleasant odor. It is classified as an alkene, specifically an α-olefin, due to the presence of a double bond at the first carbon atom. This compound is insoluble in water but has limited solubility in organic solvents such as chloroform and ethyl acetate. 1-Decene is primarily used in industrial applications, particularly as a monomer in the synthesis of various polymers and chemical intermediates .
1-Decene is known for its reactivity under certain conditions:
The biological activity of 1-Decene has been studied primarily concerning its toxicity and environmental impact. While it exhibits low acute toxicity (with an LD50 greater than 3,575 mg/kg in rats), it is considered hazardous to aquatic life. For instance, its EC50 values indicate significant toxicity to daphnia and algae at concentrations as low as 0.56 mg/L . Additionally, at high concentrations, vapors from 1-Decene can cause slight irritation to the eyes and respiratory tract .
1-Decene can be synthesized through several methods:
The applications of 1-Decene are diverse:
Interaction studies have focused on the reactivity of 1-Decene with various substances:
Several compounds share structural similarities with 1-Decene. Below is a comparison highlighting their unique attributes:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Octene | CH | Shorter carbon chain; used similarly in polymer production. |
| 1-Dodecene | CH | Longer carbon chain; exhibits different physical properties. |
| 1-Hexadecene | CH | Higher molecular weight; used in specialty lubricants. |
| 1-Octadecene | CH | Even longer chain; important for surfactant applications. |
What sets 1-Decene apart from these similar compounds is its specific industrial importance as the only isomer that serves effectively as a monomer for polyethylene production and other copolymers. Its unique reactivity profile and moderate toxicity also contribute to its distinct role in both chemical synthesis and environmental studies .